molecular formula C12H13NO2 B1589086 Ethyl 2-(1H-indol-2-yl)acetate CAS No. 33588-64-6

Ethyl 2-(1H-indol-2-yl)acetate

Cat. No. B1589086
Key on ui cas rn: 33588-64-6
M. Wt: 203.24 g/mol
InChI Key: FODUBFGFNKKYPU-UHFFFAOYSA-N
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Patent
US08138173B2

Procedure details

A mixture of ethyl 4-(2-nitrophenyl)-3-oxobutanoate (17.04 g, 67.8 mmol), 10% palladium on carbon (3.6 g), and ethanol (280 mL) was placed under hydrogen pressure (50 psi, 3.4×105 Pa) on a Parr apparatus for 96 hours. The reaction mixture was filtered through a layer of CELITE filter aid. The filtrate was concentrated under reduced pressure to provide crude ethyl 1H-indol-2-ylacetate.
Quantity
17.04 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11](=O)[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])([O-])=O>[Pd].C(O)C>[NH:1]1[C:4]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:10]=[C:11]1[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
17.04 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(CC(=O)OCC)=O
Name
Quantity
3.6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 96 hours
Duration
96 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a layer of CELITE
FILTRATION
Type
FILTRATION
Details
filter aid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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